molecular formula C28H27Cl2N3O7S B1679262 Relcovaptan CAS No. 150375-75-0

Relcovaptan

カタログ番号 B1679262
CAS番号: 150375-75-0
分子量: 620.5 g/mol
InChIキー: CEBYCSRFKCEUSW-NAYZPBBASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Relcovaptan is C28H27Cl2N3O7S . The molecular weight is 620.5 g/mol . The IUPAC name is (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide .

科学的研究の応用

Inhibition of Preterm Labor

Relcovaptan has demonstrated effectiveness in reducing the frequency of uterine contractions in women experiencing preterm labor. A study showed that after administration of relcovaptan, there was a significant decrease in the frequency of contractions compared to a placebo group (Steinwall et al., 2005).

Potential in Treating Ovarian Hyperstimulation Syndrome

Relcovaptan has potential as a novel strategy for reducing the risk of ovarian hyperstimulation syndrome (OHSS). It inhibits vasopressin-induced VEGF secretion, a key factor in the development of OHSS, as shown in an experimental rat model (Cenksoy et al., 2014).

Role in Raynaud's Disease and Dysmenorrhea

Relcovaptan, as a selective V1a-receptor antagonist, has shown positive results in the treatment of Raynaud's disease and dysmenorrhea (Decaux et al., 2008).

Renal Protection in Dehydration Conditions

In a study involving rats, the blockade of V1a receptors with relcovaptan helped in preventing renal damage caused by dehydration and heat stress. This suggests its potential role in protecting the kidneys under stress conditions (García-Arroyo et al., 2019).

Therapeutic Potential in Heart Failure

Relcovaptan may also have therapeutic potential in heart failure due to its role as a V1a-receptor antagonist. Its application in this area is still under exploration (Izumi et al., 2014).

特性

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relcovaptan

CAS RN

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relcovaptan
Reactant of Route 2
Reactant of Route 2
Relcovaptan
Reactant of Route 3
Relcovaptan
Reactant of Route 4
Reactant of Route 4
Relcovaptan
Reactant of Route 5
Relcovaptan
Reactant of Route 6
Relcovaptan

Citations

For This Compound
318
Citations
M Steinwall, T Bossmar, R Brouard… - Gynecological …, 2005 - Taylor & Francis
… No significant effect of relcovaptan on blood pressure … in relcovaptan-treated patients than in the placebo subjects. This tendency would suggest a mild vasodilatory effect of relcovaptan …
Number of citations: 41 www.tandfonline.com
C Cenksoy, PO Cenksoy, O Erdem, B Sancak… - European Journal of …, 2014 - Elsevier
… relcovaptan was as effective as high dose relcovaptan. Furthermore, based on a human study related to relcovaptan mentioned above, we preferred to evaluate the effect of relcovaptan …
Number of citations: 24 www.sciencedirect.com
B Rangarajan, V Binoy, SS Hingmire… - South Asian journal of …, 2014 - thieme-connect.com
Hyponatremia is a common and often under-recogonised clinical problem in oncologic practice. The recogonition of the cause of hyponatremia and initiation of appropriate and timely …
Number of citations: 15 www.thieme-connect.com
N Zhao, S Peacock, CH Lo, L Heidman, F Magani… - Cancer Research, 2018 - AACR
… relcovaptan … that relcovaptan halted tumor growth and stabilized circulating levels of a clinical tumor progression marker, prostate specific antigen (PSA). We evaluated relcovaptan …
Number of citations: 1 aacrjournals.org
SM Scroggins, DA Santillan, JM Peterson… - The FASEB …, 2017 - Wiley Online Library
… Conivaptan (N=5, p<0.05) and nelivaptan (N=5, p<0.05) correct the IL‐4 deficiency in the maternal kidney of PreE dams while relcovaptan (N=5, p=NS) does not. The reduction of IL‐4 …
Number of citations: 1 faseb.onlinelibrary.wiley.com
A Fenner - Nature Reviews Urology, 2019 - nature.com
… Relcovaptan administered … Relcovaptan also reduced growth of established CRPC xenograft tumours in mouse prostates. Finally, a model of bone metastasis showed that relcovaptan …
Number of citations: 6 www.nature.com
G Decaux, A Soupart, G Vassart - The Lancet, 2008 - thelancet.com
… Relcovaptan is a selective V1a-receptor antagonist, which has shown initial positive results … weak antagonist effect in patients and on receptors and was developed before relcovaptan. …
Number of citations: 426 www.thelancet.com
GV Ripoll, M Pifano, J Garona, DF Alonso - Frontiers in oncology, 2020 - frontiersin.org
… by the selective AVPR1a antagonist relcovaptan resulted in … We believe that clinical trials with relcovaptan are warranted, … by selective antagonists such as relcovaptan or tumor cells are …
Number of citations: 6 www.frontiersin.org
R Brouard - Inpharma, 2000 - Springer
… In this study, 73 such women received oral relcovaptan 100 and 300mg and placebo, for 1 … The total duration of relcovaptan administration during each cycle was ≥ 2 days and ≤ 5 …
Number of citations: 0 link.springer.com
FE García-Arroyo, I Muñoz-Jiménez… - International Journal of …, 2019 - mdpi.com
… Neither relcovaptan nor tolvaptan had any effects on the … that was mildly increased by relcovaptan but still within normal … Importantly, both relcovaptan and tolvaptan treatments had …
Number of citations: 9 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。